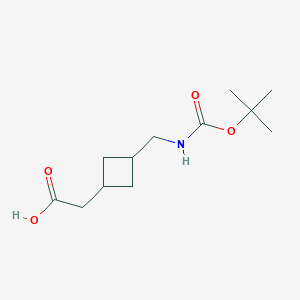

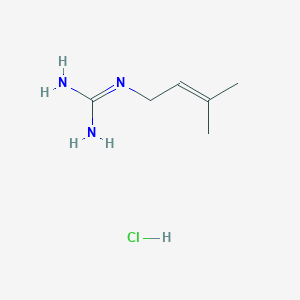

![molecular formula C13H8FN3O2 B2731811 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932177-92-9](/img/structure/B2731811.png)

5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound . It has been synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 325.22 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications

Synthesis and Biological Activity

The compound 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives have been synthesized for various applications in scientific research. One notable derivative, synthesized through a series of chemical reactions involving cyclisation and saponification processes, has shown effective inhibition on the proliferation of certain cancer cell lines, highlighting its potential in cancer research (Ju Liu et al., 2016).

Cytotoxic Activity

Derivatives of 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine have been investigated for their in vitro cytotoxic activity against human cancer cell lines. The synthesis process involves the reaction of amino compounds with ethyl acetoacetate and other chemicals to yield novel pyrazolo[1,5-a]pyrimidines. These compounds were characterized and evaluated for their cytotoxicity, offering insights into their potential as anticancer agents (Ashraf S. Hassan et al., 2015).

Antimycobacterial Activity

Research on pyrazolo[1,5-a]pyrimidines has also explored their potential as inhibitors of mycobacterial ATP synthase, a key enzyme in the treatment of Mycobacterium tuberculosis. Novel derivatives of this compound have been synthesized and evaluated for their structure–activity relationships, showing promising results in vitro against M.tb, indicating their potential in tuberculosis treatment (H. Sutherland et al., 2022).

Fluorophores Synthesis

The compound and its derivatives have been utilized in the synthesis of fluorophores. One study describes a one-pot synthesis method for 3-formylpyrazolo[1,5-a]pyrimidines, used as intermediates in the preparation of novel functional fluorophores. These synthesized fluorophores exhibited significant fluorescence properties, suggesting their application in biological imaging and as fluorescent probes for detecting various biological or environmentally relevant species (Juan C Castillo et al., 2018).

Ultrasound-assisted Synthesis

An innovative approach to synthesizing pyrazolo[1,5-a]pyrimidines involves the use of ultrasound irradiation. This method has demonstrated several advantages, including simplicity, mild conditions, short reaction times, and satisfactory yields. The application of this technique represents a significant advancement in the efficient synthesis of these compounds, which could be beneficial for various scientific research applications (Lilian Buriol et al., 2013).

Future Directions

properties

IUPAC Name |

5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)10-7-11(13(18)19)17-12(16-10)5-6-15-17/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEDZZRWBFGIFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2731734.png)

![2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2731735.png)

![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)

![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)

![N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2731747.png)

![2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2731749.png)

![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)